molecular formula C9H8N2OS2 B14684541 [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate CAS No. 36817-02-4

[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate

Cat. No.: B14684541
CAS No.: 36817-02-4
M. Wt: 224.3 g/mol
InChI Key: XEUIZGVGAXYFKK-UHFFFAOYSA-N
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Description

[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate is an organic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzamide with methyl thiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiocyanates or other functionalized products.

Scientific Research Applications

[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include the modulation of signaling cascades, alteration of gene expression, or disruption of cellular processes.

Comparison with Similar Compounds

[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate can be compared with other sulfur-containing compounds, such as:

    Thiourea: Similar in containing sulfur and nitrogen but differs in its reactivity and applications.

    Thiocarbamates: Share structural similarities but have distinct chemical properties and uses.

    Sulfonamides: Contain sulfur and nitrogen but are primarily used as antibiotics.

Properties

CAS No.

36817-02-4

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

(2-carbamoylphenyl)sulfanylmethyl thiocyanate

InChI

InChI=1S/C9H8N2OS2/c10-5-13-6-14-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H2,11,12)

InChI Key

XEUIZGVGAXYFKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SCSC#N

Origin of Product

United States

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